(3-(Ethoxymethyl)phenyl)methanamine
Description
(3-(Ethoxymethyl)phenyl)methanamine is a primary amine derivative featuring a phenyl ring substituted with an ethoxymethyl group (-CH₂-O-CH₂CH₃) at the meta position (C3). The compound’s synthetic versatility allows for modifications at the phenyl ring or amine group, enabling tailored physicochemical and pharmacological properties.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
[3-(ethoxymethyl)phenyl]methanamine |
InChI |
InChI=1S/C10H15NO/c1-2-12-8-10-5-3-4-9(6-10)7-11/h3-6H,2,7-8,11H2,1H3 |
InChI Key |
DATNMSZJTNSMAV-UHFFFAOYSA-N |
SMILES |
CCOCC1=CC=CC(=C1)CN |
Canonical SMILES |
CCOCC1=CC=CC(=C1)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (3-(Ethoxymethyl)phenyl)methanamine with structurally related methanamine derivatives from the evidence, focusing on synthesis, biological activity, and physicochemical properties.
Table 1: Key Comparisons of Phenylmethanamine Derivatives
Structural and Functional Insights
Substituent Effects on Synthesis Efficiency :
- Pyrazolyl-substituted methanamines (e.g., 13au) achieve high yields (91%) due to stable intermediates and efficient coupling . In contrast, pyridinyl-imidazo derivatives (e.g., compound 19) require recrystallization, reducing yields to 20% .
- The trifluoromethyl group in (3-(trifluoromethyl)phenyl)methanamine enhances lipophilicity but complicates synthesis, requiring Pd-catalyzed cross-coupling (64% yield) .
Biological Activity :
- Enzyme Inhibition : Urea-linked (5-phenylfuran-2-yl)methanamine derivatives (e.g., compound 21) show potent SIRT2 inhibition (33% at 10 μM), outperforming thiourea or amide linkers .
- Antimicrobial Action : Pyridinyl-imidazo methanamines exhibit sub-micromolar antiplasmodial activity, attributed to π-stacking interactions with target enzymes .
- Kinase Modulation : Pyrazolylmethanamines (e.g., 13au) demonstrate selectivity for GPCR kinase 2, likely due to hydrogen bonding with the pyrazole nitrogen .
Physicochemical Properties :
- Lipophilicity : Trifluoromethyl groups increase clogP (e.g., compound 21: clogP 5.14), enhancing membrane permeability but risking metabolic instability .
- Solubility : Benzyloxy substituents (e.g., A19–A34) improve aqueous solubility, critical for oral bioavailability .
- Spectroscopic Features : ¹H NMR shifts (e.g., δ 3.81 for amine protons in compound 19) help confirm structural integrity during synthesis .
Critical Analysis of Substituent Impact
- Ethoxymethyl vs.
- Heterocyclic vs. Aromatic Substituents : Pyrazolyl and furanyl groups (e.g., 13au, 20) enhance target binding via heteroatom interactions, whereas simple phenyl rings rely on van der Waals forces .
- Linker Groups : Urea linkers in (5-phenylfuran-2-yl)methanamines improve SIRT2 inhibition over amides or sulfonamides, emphasizing the role of hydrogen bonding .
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